5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole
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Overview
Description
5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole is a heterocyclic compound that features both an oxadiazole and a piperidine ring. The oxadiazole ring is known for its diverse biological activities and is frequently used in medicinal chemistry. The piperidine ring, on the other hand, is a common structural motif in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions to form the oxadiazole ring . The piperidine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form oxadiazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxadiazole N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of 5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine: Known for its energetic properties.
2-(1,2,4-Oxadiazol-5-yl)anilines: Used in medicinal chemistry for their pharmacological activities.
Uniqueness
5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole is unique due to its combination of the oxadiazole and piperidine rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
5-piperidin-2-yl-3-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-5-9-12-10(14-13-9)8-6-3-4-7-11-8/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKFGCIRZSTTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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